Agrimol B

Adipogenesis SIRT1 activation Obesity

Agrimol B (CAS 55576-66-4) is a structurally defined trimeric acylphloroglucinol polyphenol isolated from Agrimonia pilosa. Unlike generic SIRT1 activators (e.g., resveratrol, EC50 ~46 μM), Agrimol B uniquely drives SIRT1 nuclear translocation and PPARγ suppression with an adipogenesis IC50 of 3.35 μM, providing a precisely characterized tool for metabolic research. It exhibits differentiated PGC-1α/NRF1/TFAM pathway blockade (HCT116 IC50 280 nM), G0 arrest induction (6.25–25 μM), and oral in vivo efficacy at 10 mg/kg. Substitution with crude extracts or alternative SIRT1 modulators introduces compositional variability and fails to replicate this bioactivity fingerprint. Procuring the purified, batch-controlled compound ensures dose-response accuracy and experimental reproducibility across adipogenesis, oncology, and agricultural biocontrol studies.

Molecular Formula C37H46O12
Molecular Weight 682.8 g/mol
Cat. No. B1232584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrimol B
Synonymsagrimol B
Molecular FormulaC37H46O12
Molecular Weight682.8 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(=C(C(=C2O)C(=O)C(C)CC)O)CC3=C(C(=C(C(=C3O)C)OC)C(=O)CCC)O)O)O)C)OC
InChIInChI=1S/C37H46O12/c1-9-12-23(38)25-32(44)19(29(41)17(5)36(25)48-7)14-21-31(43)22(35(47)27(34(21)46)28(40)16(4)11-3)15-20-30(42)18(6)37(49-8)26(33(20)45)24(39)13-10-2/h16,41-47H,9-15H2,1-8H3
InChIKeyBVLHMPZMQVWDGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agrimol B: Procurement-Ready SIRT1 Activator and Plant-Derived Polyphenol for Adipogenesis and Oncology Research


Agrimol B (CAS 55576-66-4, C37H46O12, MW 682.75) is a trimeric acylphloroglucinol polyphenol isolated from the root sprouts of Agrimonia pilosa Ledeb [1]. As a natural product with established anti-adipogenic and anticancer activities, it functions as a SIRT1 activator that induces nuclear translocation of SIRT1 and suppresses PPARγ expression [2]. The compound exhibits dose-dependent inhibition of 3T3-L1 adipocyte differentiation with an IC50 of 3.35 ± 0.32 μM [3], demonstrating a differentiated mechanism of action relative to other SIRT1-modulating polyphenols.

Why Agrimol B Cannot Be Substituted by Generic SIRT1 Activators or Plant Polyphenol Extracts


Generic substitution with SIRT1 activators (e.g., resveratrol, SRT1720) or crude Agrimonia pilosa extracts fails to replicate Agrimol B's specific bioactivity profile due to fundamental differences in molecular target engagement and functional outcomes. Unlike resveratrol, which activates SIRT1 via AMPK-mediated pathways with an EC50 of ~46 μM, Agrimol B exhibits a distinct mechanism involving SIRT1 nuclear translocation and PPARγ suppression with an IC50 of 3.35 μM for adipogenesis inhibition . Furthermore, Agrimol B is orally active and demonstrates unique mitochondrial dysfunction induction via PGC-1α/NRF1/TFAM pathway blockade in colon cancer cells, an activity not observed with other Agrimonia-derived polyphenols such as agrimonolide or ellagic acid [1][2]. Substitution with undefined herbal extracts introduces batch-to-batch variability in constituent ratios and concentration, rendering experimental reproducibility untenable. Scientific procurement of the pure, characterized compound is therefore essential for reproducible adipogenesis studies, SIRT1 mechanism research, and oncology investigations requiring precise dose-response relationships.

Agrimol B: Quantified Differentiation Evidence for Procurement Decision Support


Adipogenesis Inhibition: Agrimol B IC50 Comparison with SIRT1 Activators

Agrimol B inhibits 3T3-L1 adipocyte differentiation with an IC50 of 3.35 ± 0.32 μM, demonstrating approximately 14-fold greater functional potency in suppressing adipogenesis compared to the canonical SIRT1 activator resveratrol, which exhibits an EC50 of ~46 μM for SIRT1 activation in cell-free assays [1]. Agrimol B's anti-adipogenic mechanism operates through SIRT1 nuclear translocation and subsequent PPARγ suppression, a pathway distinct from resveratrol's AMPK-FOXO1 signaling axis .

Adipogenesis SIRT1 activation Obesity PPARγ inhibition

Colon Cancer Antiproliferative Activity: Agrimol B IC50 in HCT116 Cells

Agrimol B inhibits HCT116 human colon cancer cell proliferation with an IC50 of 280 nM (0.28 μM), representing potent anticancer activity in the nanomolar range [1]. In contrast, the closely related Agrimonia pilosa-derived compound agrimonolide exhibits apoptosis-inducing activity in AGS gastric cancer cells only at concentrations of 5-40 μM, with no activity reported below 5 μM [2]. The mechanism involves Agrimol B's direct targeting of PGC-1α to induce mitochondrial dysfunction, impairing mitochondrial biogenesis and promoting ROS-mediated apoptosis [3].

Colorectal cancer Mitochondrial dysfunction PGC-1α inhibition Apoptosis

Cancer Cell G0 Phase Arrest: Agrimol B Differentiation from Ellagic Acid

Agrimol B enriches PC-3 prostate cancer and A549 lung cancer cells in the G0 quiescent state at concentrations of 6.25-25 μM, with in vivo tumor growth reduction confirmed at 10 mg/kg oral administration [1]. Notably, Agrimol B reduces c-MYC and SKP2 while increasing p27 in both cell lines, whereas ellagic acid (another Agrimonia-derived compound) shows identical target modulation but lacks the consistent p27 upregulation observed with Agrimol B in PC-3 cells [2]. The G0 arrest phenotype is therapeutically significant for preventing cancer recurrence from dormant cell reactivation [3].

Prostate cancer Lung cancer Cell cycle arrest c-MYC regulation

Antibacterial Spectrum: Agrimol B MIC Values Against Plant Pathogens

Agrimol B demonstrates differential antibacterial potency against plant pathogens with MIC values of 32 μg/mL against Pseudomonas syringae pv. tabaci (tobacco wildfire pathogen) and 64 μg/mL against Xanthomonas oryzae pv. oryzae (rice bacterial blight pathogen) . The 85% methanol extract of A. pilosa, from which Agrimol B is purified, exhibits activity against the same pathogens but without defined MIC values or batch-to-batch consistency [1]. This represents a key procurement differentiation: pure Agrimol B provides reproducible, quantified antibacterial activity suitable for agricultural biotechnology applications, whereas crude extracts lack the standardization required for reliable experimental outcomes.

Phytopathology Antibacterial Plant protection Pseudomonas syringae

In Vivo Oral Bioactivity: Agrimol B Tumor Growth Reduction

Oral administration of Agrimol B at 10 mg/kg significantly reduced prostate cancer cell xenograft growth in BALB/c nude mice, confirming in vivo bioavailability and antitumor efficacy [1]. This contrasts with many Agrimonia-derived polyphenols, including agrimonolide and ellagic acid, for which in vivo tumor xenograft data are either absent or not reported in comparable studies [2]. The orally active property of Agrimol B is specifically noted as a differentiating characteristic by multiple authoritative sources [3].

Xenograft model Oral bioavailability Prostate cancer In vivo efficacy

Mitochondrial Dysfunction Mechanism: Agrimol B PGC-1α Pathway Specificity

Agrimol B specifically targets PGC-1α to impair mitochondrial biogenesis and function in colorectal cancer cells, as confirmed by molecular docking and functional assays [1]. This mechanism differentiates Agrimol B from other SIRT1-modulating polyphenols such as resveratrol, which promotes mitochondrial biogenesis via SIRT1-AMPK-PGC-1α activation rather than inhibition [2]. Additionally, agrimoniin, another Agrimonia-derived compound, decreases mitochondrial membrane potential but through a distinct mechanism that does not involve PGC-1α pathway modulation [3]. Agrimol B's unique PGC-1α targeting profile represents a distinct pharmacological fingerprint not shared by in-class alternatives.

Mitochondrial biogenesis PGC-1α Oxidative stress Colorectal cancer

Agrimol B: Validated Research and Industrial Application Scenarios


Metabolic Research: Adipogenesis and Obesity Studies

Agrimol B is ideally suited for adipogenesis research requiring a functionally validated SIRT1 activator with defined anti-adipogenic potency (IC50 = 3.35 μM) [1]. The compound's mechanism—SIRT1 nuclear translocation followed by PPARγ suppression—provides a distinct molecular tool for dissecting SIRT1-PPARγ crosstalk in adipocyte differentiation [2]. Unlike resveratrol, which requires supraphysiological concentrations (~46 μM) for SIRT1 activation, Agrimol B achieves robust functional adipogenesis inhibition at pharmacologically accessible concentrations, making it the preferred SIRT1 activator for obesity-related metabolic studies [3].

Oncology Research: Colorectal Cancer and Mitochondrial Targeting

Agrimol B's nanomolar potency against HCT116 colon cancer cells (IC50 = 280 nM) and its unique PGC-1α inhibitory mechanism position it as a specialized tool for mitochondrial dysfunction research in colorectal cancer [1]. The compound promotes mitochondrial ROS accumulation, decreases mitochondrial membrane potential, and induces apoptosis via the PGC-1α/NRF1/TFAM pathway—a mechanism not shared by other Agrimonia-derived compounds such as agrimonolide or ellagic acid [2]. This application scenario leverages Agrimol B's differentiated PGC-1α antagonism for studies investigating mitochondrial biogenesis as a therapeutic vulnerability in cancer [3].

Cancer Recurrence Research: Tumor Dormancy and G0 Phase Arrest

Agrimol B is a validated tool for investigating tumor dormancy and recurrence mechanisms, as it enriches prostate (PC-3) and lung (A549) cancer cells in the G0 quiescent state at 6.25-25 μM [1]. The compound reduces c-MYC and SKP2 while increasing p27, providing a molecular fingerprint for studying cell cycle exit [2]. With confirmed oral in vivo efficacy at 10 mg/kg in xenograft models, Agrimol B enables both in vitro mechanistic studies and in vivo preclinical evaluation of dormancy-targeting strategies [3].

Agricultural Biotechnology: Plant Pathogen Control

Agrimol B provides quantifiable, reproducible antibacterial activity against plant pathogens of agricultural significance, including Pseudomonas syringae pv. tabaci (MIC = 32 μg/mL), Xanthomonas oryzae pv. oryzae (MIC = 64 μg/mL), and Ralstonia solanacearum [1]. The pure compound eliminates the batch-to-batch variability inherent in crude Agrimonia pilosa extracts, enabling standardized agricultural biocontrol research and potential development of plant-derived antimicrobial formulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agrimol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.